molecular formula C17H19ClN2OS B14983397 4-(butylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-(butylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B14983397
M. Wt: 334.9 g/mol
InChI Key: JLWCIIDGVOKEAG-UHFFFAOYSA-N
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Description

4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a butylsulfanyl group and a chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenyl isocyanide with a suitable cyclopentadiene derivative under specific conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The presence of the butylsulfanyl and chlorophenyl groups allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar compounds to 4-(BUTYLSULFANYL)-1-(4-CHLOROPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidines with different substituents. For example:

Properties

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

IUPAC Name

4-butylsulfanyl-1-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C17H19ClN2OS/c1-2-3-11-22-16-14-5-4-6-15(14)20(17(21)19-16)13-9-7-12(18)8-10-13/h7-10H,2-6,11H2,1H3

InChI Key

JLWCIIDGVOKEAG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=O)N(C2=C1CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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